molecular formula C14H17NO5 B8681489 4-(cyclohexylmethoxy)-3-nitroBenzoic acid

4-(cyclohexylmethoxy)-3-nitroBenzoic acid

Cat. No. B8681489
M. Wt: 279.29 g/mol
InChI Key: QUAPNPWWKZCJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05872138

Procedure details

To a solution of 21-2 (1.38 g, 4.50 mmol) in THF (22.5 ml) cooled in an ice-bath was added 1N lithium hydroxide solution (22.5 ml). The resulting solution was stirred 18 h while warming to ambient temperature. The solution was partially evaporated at reduced pressure, and the remaining aqueous solution was washed with ethyl acetate (20 ml). The aqueous layer was cooled in an ice-bath, stirred rapidly, and concentrated hydrochloric acid (2 ml) was added dropwise, resulting in formation of a precipitate. The mixture was stirred 1 h, the precipitate was collected and dried in vacuo to give product 21-3 as a white solid, mp: 200°-202° C.
Name
21-2
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][O:8][C:9]2[CH:19]=[CH:18][C:12]([C:13]([O:15]CC)=[O:14])=[CH:11][C:10]=2[N+:20]([O-:22])=[O:21])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Li+]>C1COCC1>[CH:1]1([CH2:7][O:8][C:9]2[CH:19]=[CH:18][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=2[N+:20]([O-:22])=[O:21])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
21-2
Quantity
1.38 g
Type
reactant
Smiles
C1(CCCCC1)COC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
22.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22.5 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was partially evaporated at reduced pressure
WASH
Type
WASH
Details
the remaining aqueous solution was washed with ethyl acetate (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled in an ice-bath
STIRRING
Type
STIRRING
Details
stirred rapidly
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (2 ml) was added dropwise
CUSTOM
Type
CUSTOM
Details
resulting in formation of a precipitate
STIRRING
Type
STIRRING
Details
The mixture was stirred 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCC1)COC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.